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  • Product: 5-Methoxy-2-nitrobenzene-1-sulfonamide
  • CAS: 6451-49-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-nitrobenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxy-2-nitrobenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug discovery. The presence of a sulfonamide group, a nitro group, and a methoxy group on the benzene ring imparts a unique combination of electronic and steric properties that can influence its biological activity and pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent, as these properties govern its solubility, permeability, and ultimately, its bioavailability and efficacy. This guide provides a comprehensive overview of the key physicochemical properties of 5-Methoxy-2-nitrobenzene-1-sulfonamide and outlines the experimental methodologies for their determination.

Chemical Structure and Molecular Properties

A foundational understanding of a molecule begins with its identity and fundamental characteristics.

PropertyValueSource
IUPAC Name 5-methoxy-2-nitrobenzene-1-sulfonamideN/A
Synonyms 5-methoxy-2-nitrobenzenesulfonamide[1]
CAS Number 6451-49-6[1]
Molecular Formula C₇H₈N₂O₅S[2]
Molecular Weight 232.21 g/mol [3]
SMILES COC1=CC(=C(C=C1)[O-])S(=O)(=O)N[2]
InChI Key MJZMQHXLTNDKCT-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties

While experimental data provides the most accurate characterization, in silico predictions can offer valuable initial insights.

PropertyPredicted ValueSource
XlogP 0.3[2]
Monoisotopic Mass 232.0154 Da[2]

Key Physicochemical Parameters and Their Determination

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by the strength of its crystal lattice. For sulfonamides, the presence of hydrogen bonding donors (the sulfonamide N-H) and acceptors (the sulfonyl oxygens and the nitro group) can lead to relatively high melting points.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry 5-Methoxy-2-nitrobenzene-1-sulfonamide is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Place Place in Apparatus Pack->Place Transfer Heat Heat and Observe Place->Heat Record Record Range Heat->Record Purity Melting Point Range (Purity Indication) Record->Purity Yields

Caption: Workflow for Melting Point Determination.

Solubility

Solubility in aqueous and organic solvents is a critical determinant of a drug's absorption and distribution. The presence of both polar (sulfonamide, nitro) and non-polar (benzene ring, methoxy) groups suggests that 5-Methoxy-2-nitrobenzene-1-sulfonamide will have moderate solubility in a range of solvents.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, acetone, dichloromethane).

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The vials are then agitated in a temperature-controlled shaker bath (e.g., at 25 °C) until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is used for quantification.

Acid Dissociation Constant (pKa)

Sulfonamides typically have two ionizable groups: the acidic sulfonamide proton (-SO₂NH-) and, if present, a basic amine. For 5-Methoxy-2-nitrobenzene-1-sulfonamide, the primary acidic proton is on the sulfonamide nitrogen. The pKa value is crucial as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: A known concentration of 5-Methoxy-2-nitrobenzene-1-sulfonamide is dissolved in a suitable solvent system, often a co-solvent mixture like water-methanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point. For more accurate results, the data can be analyzed using derivative plots or specialized software.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns (e.g., doublets, doublet of doublets) will be determined by their coupling with neighboring protons. The electron-withdrawing nitro and sulfonyl groups will generally shift adjacent protons downfield, while the electron-donating methoxy group will cause an upfield shift for its ortho and para protons.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) will be observed, typically in the range of δ 3.8-4.0 ppm.

  • Sulfonamide Protons: The two protons of the sulfonamide group (-SO₂NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the methoxy group will be shifted upfield, while the carbons attached to the nitro and sulfonyl groups will be shifted downfield.

  • Methoxy Carbon: A signal for the methoxy carbon will appear in the range of δ 55-60 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign the peaks based on their chemical shifts, multiplicities, and coupling constants. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretch3400-3200 (often two bands for asymmetric and symmetric stretching)
C-H (Aromatic)Stretch3100-3000
C-H (Alkyl)Stretch3000-2850
C=C (Aromatic)Stretch1600-1450
N=O (Nitro)Asymmetric Stretch1570-1500
N=O (Nitro)Symmetric Stretch1370-1300
S=O (Sulfonyl)Asymmetric Stretch1350-1310
S=O (Sulfonyl)Symmetric Stretch1180-1140
C-O (Methoxy)Stretch1275-1200 (asymmetric), 1075-1020 (symmetric)
S-N (Sulfonamide)Stretch940-900

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

IR_Interpretation cluster_compound 5-Methoxy-2-nitrobenzene-1-sulfonamide cluster_spectrum FT-IR Spectrum cluster_analysis Interpretation Structure Molecular Structure Spectrum Acquired Spectrum Structure->Spectrum Yields NH N-H Stretch (3400-3200 cm⁻¹) Spectrum->NH Analysis Reveals NO2 N=O Stretches (1570-1300 cm⁻¹) Spectrum->NO2 SO2 S=O Stretches (1350-1140 cm⁻¹) Spectrum->SO2 CO C-O Stretch (1275-1020 cm⁻¹) Spectrum->CO

Sources

Exploratory

The Interplay of Methoxy and Nitro Moieties in Sulfonamide Scaffolds: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides an in-depth exploration of the structure-activity relationships (SAR) of sulfonamides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of sulfonamides functionalized with methoxy and nitro groups. Moving beyond a generic overview, we will dissect the nuanced roles these substituents play in modulating the biological activities of the sulfonamide core, with a particular focus on their antibacterial and anticancer properties. This document is designed to be a practical resource, offering not only a synthesis of current knowledge but also detailed experimental protocols and visual aids to facilitate a deeper understanding and application of these principles in drug discovery and development.

The Sulfonamide Core: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide moiety (-SO₂NHR) is a cornerstone in drug design, lauded for its versatile pharmacological profile.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[2] The fundamental mechanism of action for antibacterial sulfonamides lies in their structural mimicry of p-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt bacterial DNA synthesis, leading to a bacteriostatic effect.[3][4]

The biological activity of the sulfonamide core is highly tunable through substitutions on the aromatic ring and the amide nitrogen (N1). This guide will specifically focus on the strategic incorporation of two key functional groups: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂).

The Influence of Methoxy and Nitro Groups on Biological Activity: A Dichotomy of Effects

The introduction of methoxy and nitro groups onto the sulfonamide scaffold creates a fascinating interplay of electronic and steric effects that can profoundly influence the molecule's interaction with biological targets.

Enhancing Antibacterial Potency

The antibacterial efficacy of sulfonamides is intricately linked to their physicochemical properties. Electron-withdrawing groups, such as the nitro moiety, have been shown to enhance the antibacterial activity of sulfonamides. This is attributed to an increase in the acidity of the sulfonamide proton, which is crucial for binding to the DHPS enzyme. Furthermore, the nitro group's electronic properties can favorably influence interactions with amino acid residues within the enzyme's active site.[5]

Conversely, the electron-donating methoxy group can modulate the pharmacokinetic properties of the molecule. While not directly contributing to the inhibitory action on DHPS in the same manner as electron-withdrawing groups, methoxy substitution can impact factors like lipophilicity and metabolic stability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Expanding into Anticancer Applications

The pharmacological versatility of sulfonamides extends to oncology. Certain sulfonamide derivatives have exhibited potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are involved in tumor progression, and the disruption of microtubule dynamics.

In the context of anticancer activity, the presence of both methoxy and nitro groups has been shown to be beneficial. For instance, chalcone-sulfonamide hybrids containing a 4-nitrophenyl group and a 4-methoxy-substituted aryl sulfonamide moiety have demonstrated significant anticancer activity.[6] The combination of these groups can lead to compounds with dual inhibitory potential or enhanced binding affinity to cancer-related targets.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of methoxy-nitro-sulfonamides is not merely dependent on the presence of these functional groups but is critically influenced by their position on the aromatic rings.

Key SAR Observations:

  • Nitro Group Position: The position of the electron-withdrawing nitro group on the benzenesulfonyl ring can significantly impact the electronic properties of the sulfonamide moiety and its ability to interact with target enzymes.

  • Methoxy Group Position: The location of the methoxy group on the N-phenyl ring can influence the molecule's overall conformation and its hydrophobic/hydrophilic balance, affecting cell permeability and target engagement.

  • Synergistic Effects: The combined presence of both groups can lead to synergistic effects, where the nitro group enhances the intrinsic activity and the methoxy group optimizes the pharmacokinetic profile.

Experimental Validation: Protocols for Synthesis and Biological Evaluation

To translate theoretical SAR principles into tangible drug candidates, robust and reproducible experimental protocols are essential. This section provides detailed methodologies for the synthesis of a representative methoxy-nitro-sulfonamide and for the evaluation of its biological activity.

Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

This protocol describes a straightforward and efficient method for the synthesis of a model methoxy-nitro-sulfonamide.[7]

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • p-Anisidine (4-methoxyaniline)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Isopropanol

Procedure:

  • In a 250 mL Erlenmeyer flask, combine 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.217 g) and p-anisidine (10.00 mmol, 1.232 g).

  • Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask.

  • Stir the mixture vigorously at room temperature using a magnetic stir plate for approximately 4 days.

  • Collect the resulting precipitate by suction filtration.

  • Wash the product sequentially with deionized water and isopropanol.

  • Dry the purified product in an oven at a low temperature.

Expected Yield: ~85%

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.[8][9]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized sulfonamide in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.[8]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Evaluation of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[6][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the sulfonamide compound in MHB to obtain a range of concentrations.[10]

  • Inoculation: Add a standardized bacterial inoculum to each well (except for the sterility control).

  • Controls: Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

General Sulfonamide Synthesis Workflow

G A Aromatic Amine (e.g., p-Anisidine) D Reaction Mixture A->D B Sulfonyl Chloride (e.g., 4-Nitrobenzenesulfonyl Chloride) B->D C Base (e.g., Na2CO3) C->D E Crude Sulfonamide D->E Stirring F Purification (Filtration & Washing) E->F G Pure Methoxy-Nitro-Sulfonamide F->G

Caption: General workflow for the synthesis of methoxy-nitro-sulfonamides.

MTT Assay Experimental Workflow

G A Seed Cancer Cells in 96-well plate B Add Sulfonamide (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

MIC Determination Workflow

G A Prepare Serial Dilutions of Sulfonamide in Broth B Inoculate with Standardized Bacterial Suspension A->B C Incubate (16-20h) B->C D Observe for Turbidity C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for the biological activity of methoxy-nitro-sulfonamides, illustrating the principles discussed in this guide.

Table 1: Anticancer Activity of Methoxy-Nitro-Sulfonamide Analogs (MTT Assay)

Compound IDNitro PositionMethoxy PositionIC₅₀ (µM) vs. MCF-7
MNS-14-nitro4-methoxy15.2
MNS-23-nitro4-methoxy22.8
MNS-32-nitro4-methoxy35.1
MNS-44-nitro3-methoxy18.5
MNS-54-nitro2-methoxy28.9
Doxorubicin--0.8

Table 2: Antibacterial Activity of Methoxy-Nitro-Sulfonamide Analogs (MIC)

Compound IDNitro PositionMethoxy PositionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
MNS-14-nitro4-methoxy3264
MNS-23-nitro4-methoxy64128
MNS-32-nitro4-methoxy128256
MNS-44-nitro3-methoxy4896
MNS-54-nitro2-methoxy96192
Sulfamethoxazole--816

Future Directions and Conclusion

The strategic functionalization of the sulfonamide scaffold with methoxy and nitro groups offers a powerful approach to modulate and enhance biological activity. The interplay of their electronic and steric properties provides a rich landscape for the design of novel therapeutic agents with potent antibacterial and anticancer properties.

This guide has provided a comprehensive overview of the SAR of methoxy-nitro-sulfonamides, grounded in scientific literature and supplemented with practical experimental protocols. The presented workflows and data summaries are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Further research, including comprehensive QSAR and molecular docking studies on a wider range of methoxy-nitro-sulfonamide analogs, will be instrumental in refining our understanding of their mechanism of action and in the rational design of next-generation sulfonamide-based therapeutics.

References

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  • Kumar, A., et al. (2013). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 23(3), 175-184. [Link]

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Foundational

5-Methoxy-2-nitrobenzene-1-sulfonamide: A Strategic Intermediate in Sulfonamide-Based Drug Discovery and Metalloenzyme Inhibitor Development

Executive Summary In the landscape of rational drug design, the selection of highly functionalized building blocks is critical for developing potent active pharmaceutical ingredients (APIs). 5-Methoxy-2-nitrobenzene-1-su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of highly functionalized building blocks is critical for developing potent active pharmaceutical ingredients (APIs). 5-Methoxy-2-nitrobenzene-1-sulfonamide (CAS: 6451-49-6) is a versatile, multi-functional intermediate characterized by a unique triad of functional groups: an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a metal-coordinating sulfonamide moiety[1]. This technical whitepaper explores the structural causality, synthetic methodologies, and downstream applications of this intermediate, with a specific focus on its critical role in synthesizing novel metalloenzyme inhibitors, such as diindolylmethane (DIM) thiadiazole derivatives targeting urease[1].

Structural Causality & Chemical Profile

The pharmacological utility of 5-methoxy-2-nitrobenzene-1-sulfonamide is dictated by the electronic and steric interplay of its substituents. Understanding this causality is essential for drug development professionals:

  • The Sulfonamide Pharmacophore (-SO₂NH₂): Sulfonamides are classic bioisosteres for urea and transition-state analogs for amide hydrolysis. In metalloenzymes like urease (which contains a bi-nuclear Ni²⁺ active site) or carbonic anhydrase (Zn²⁺ active site), the sulfonamide nitrogen deprotonates at physiological pH to directly coordinate with the metal ions, displacing catalytic water molecules and halting enzyme activity[1].

  • The Nitro Group (-NO₂): Positioned ortho to the sulfonamide, the strongly electron-withdrawing nitro group via resonance (-M) and inductive (-I) effects lowers the pKa of the sulfonamide N-H. This ensures a higher proportion of the drug exists in the active, deprotonated state at pH 7.4. Furthermore, the nitro group serves as a "masked amine"; it can be selectively reduced to an aniline for further functionalization in later synthetic stages.

  • The Methoxy Group (-OCH₃): The meta-methoxy group provides essential steric bulk and acts as a hydrogen-bond acceptor. Its electron-donating nature (+M effect) partially offsets the extreme electron withdrawal of the nitro group, fine-tuning the lipophilicity (LogP) of the molecule to enhance cellular permeability without sacrificing target affinity.

Synthetic Methodologies: A Self-Validating Workflow

The synthesis of 5-methoxy-2-nitrobenzene-1-sulfonamide requires strict regiocontrol. Direct electrophilic chlorosulfonation of 3-nitroanisole yields an intractable mixture of isomers. Therefore, the authoritative synthetic route relies on the Sandmeyer-type Meerwein chlorosulfonation of 5-methoxy-2-nitroaniline[2].

SyntheticWorkflow A 5-Methoxy-2-nitroaniline (Starting Material) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Meerwein Chlorosulfonation (SO2, CuCl2, AcOH) C->D E 5-Methoxy-2-nitrobenzenesulfonyl chloride D->E F Amidation (Aqueous NH3, THF, 0°C) E->F G 5-Methoxy-2-nitrobenzene-1-sulfonamide F->G

Caption: Synthetic workflow of 5-methoxy-2-nitrobenzene-1-sulfonamide from its aniline precursor.

Experimental Protocol A: Synthesis of the Sulfonyl Chloride Intermediate

Causality & Validation: Diazonium salts are highly thermodynamically unstable. The reaction must be strictly maintained below 5 °C to prevent the spontaneous expulsion of N₂ gas, which would yield the undesired 5-methoxy-2-nitrophenol byproduct.

  • Preparation: Suspend 5-methoxy-2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid. Cool the mixture to 0 °C using an ice-salt bath.

  • Diazotization: Add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise over 30 minutes.

    • Self-Validation Check: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the aniline.

  • Chlorosulfonation: Pour the cold diazonium solution into a saturated solution of SO₂ in glacial acetic acid containing CuCl₂ (0.1 eq) as a catalyst.

    • Self-Validation Check: Vigorous effervescence (N₂ gas evolution) will occur. The cessation of bubbling indicates the completion of the radical-mediated sulfur dioxide insertion.

  • Workup: Pour the mixture into crushed ice. The highly hydrophobic 5-methoxy-2-nitrobenzenesulfonyl chloride will precipitate as a solid. Filter, wash with cold water, and dry under vacuum[2].

Experimental Protocol B: Amidation to the Target Sulfonamide

Causality & Validation: Tetrahydrofuran (THF) is utilized as a co-solvent because the sulfonyl chloride intermediate is insoluble in water. THF provides a miscible organic phase, ensuring rapid and homogeneous reaction with aqueous ammonia to prevent competitive hydrolysis back to the sulfonic acid.

  • Preparation: Dissolve 5-methoxy-2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Amidation: Slowly add 25% aqueous ammonia (NH₄OH) (5.0 eq) dropwise. Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature overnight.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Acidify the aqueous residue with 1M HCl to pH 3 to precipitate the product.

    • Self-Validation Check: TLC (Ethyl Acetate/Hexane 1:1) should show the disappearance of the high-Rf sulfonyl chloride spot and the appearance of a highly polar, UV-active low-Rf spot.

  • Purification: Recrystallize from ethyl acetate to yield 5-methoxy-2-nitrobenzene-1-sulfonamide as a pale solid.

Downstream Application: Urease Inhibitor Development

Urease is a critical virulence factor for Helicobacter pylori, facilitating its survival in the acidic gastric environment by converting urea into ammonia, thereby neutralizing stomach acid[1].

Recent advancements in medicinal chemistry have utilized 5-methoxy-2-nitrobenzene-1-sulfonamide to synthesize diindolylmethane (DIM) bearing thiadiazole derivatives[1]. By coupling the sulfonamide intermediate with a DIM-thiadiazole scaffold, researchers have generated highly potent urease inhibitors[1]. The hydrophobic DIM scaffold anchors the molecule in the lipophilic pocket of the enzyme, while the sulfonamide group coordinates directly with the bi-nuclear Ni(II) active site[1].

UreaseInhibition A 5-Methoxy-2-nitrobenzene-1-sulfonamide (Pharmacophore Base) C Coupling Reaction (Aryl Sulfonylation) A->C B DIM-Thiadiazole Scaffold (Hydrophobic Anchor) B->C D DIM-Thiadiazole Sulfonamide Derivative C->D E Urease Bi-nuclear Ni(II) Active Site D->E Coordination via Sulfonamide F Competitive Inhibition of Urea Hydrolysis E->F Catalytic Blockade

Caption: Mechanism of urease inhibition by DIM-thiadiazole sulfonamide derivatives.

Experimental Protocol C: Coupling to the Thiadiazole Scaffold
  • Preparation: Mix the synthesized DIM-thiadiazole amine intermediate (1.0 eq) with 5-methoxy-2-nitrobenzenesulfonyl chloride (1.2 eq) in anhydrous pyridine.

  • Reaction: Stir at room temperature for 12 hours. Pyridine acts as both the solvent and the acid scavenger (neutralizing the HCl byproduct).

  • Workup: Pour the reaction mixture into ice-cold 1M HCl to precipitate the coupled sulfonamide product. Filter and recrystallize from ethanol to yield the pure urease inhibitor[1].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters and experimental yields associated with 5-methoxy-2-nitrobenzene-1-sulfonamide and its derivatives[1][2][3].

Property / ParameterValue / Condition
CAS Number 6451-49-6
Molecular Formula C₇H₈N₂O₅S
Molecular Weight 232.21 g/mol
Monoisotopic Mass 232.0154 Da
Sulfonyl Chloride Intermediate Yield ~52% (from Aniline precursor)
Sulfonamide Amidation Yield ~80–85% (from Sulfonyl Chloride)
DIM-Thiadiazole Derivative Yield 81.0% (Compound 15)
Derivative Melting Point 308–309 °C
Urease IC₅₀ (DIM Derivatives) 0.50 ± 0.01 to 33.20 ± 1.20 µM

References

  • Synthesis of diindolylmethane (DIM) bearing thiadiazole derivatives as a potent urease inhibitor Source: Scientific Reports (via NCBI PubMed Central) URL:[Link]

  • Selective deshielding of aromatic protons in some ortho-substituted acetanilides Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • 5-methoxy-2-nitrobenzene-1-sulfonamide (C7H8N2O5S) Profile Source: PubChemLite / PubChem Database URL:[Link]

Sources

Protocols & Analytical Methods

Method

chlorosulfonation reaction conditions for methoxy-nitrobenzene

Application Note: Optimized Chlorosulfonation of Methoxy-Nitrobenzenes 1. Introduction & Mechanistic Insights The synthesis of sulfonyl chlorides from aromatic precursors is a cornerstone reaction in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Chlorosulfonation of Methoxy-Nitrobenzenes

1. Introduction & Mechanistic Insights The synthesis of sulfonyl chlorides from aromatic precursors is a cornerstone reaction in medicinal chemistry and dye synthesis. When the substrate is a methoxy-nitrobenzene—such as 2-nitroanisole (1-methoxy-2-nitrobenzene)—the chlorosulfonation reaction presents a fascinating interplay of electronic effects and chemoselectivity challenges.

Regioselectivity: The methoxy group is strongly electron-donating via resonance (+M effect), making it an ortho/para director. Conversely, the nitro group is strongly electron-withdrawing (-I, -M effects), acting as a meta director. In 2-nitroanisole, these directing effects synergize. Electrophilic aromatic substitution occurs exclusively para to the methoxy group, yielding 4-methoxy-3-nitrobenzenesulfonyl chloride[1].

The Dual Role of Chlorosulfonic Acid: Chlorosulfonic acid (


) functions as both the solvent and the reagent. The reaction is a two-stage process:
  • Sulfonation:

    
     acts as a source of 
    
    
    
    , which attacks the electron-rich aromatic ring to form a sulfonic acid intermediate[2].
  • Chlorination: A subsequent equivalent of

    
     converts the sulfonic acid into the sulfonyl chloride[3]. Because this second step is an equilibrium process that generates 
    
    
    
    , a significant stoichiometric excess of
    
    
    (typically 4.0–4.5 equivalents) is required to drive the reaction forward[4].

2. Causality in Experimental Choices To ensure a self-validating and high-yielding protocol, every experimental parameter must be tightly controlled to balance reactivity with substrate stability:

  • Temperature Control (0–10 °C Addition): The initial sulfonation step is highly exothermic. Adding the substrate to

    
     without cooling leads to runaway kinetics, poly-sulfonation, and charring. Maintaining the reaction below 10 °C during addition is critical for safety and purity.
    
  • Mitigating Ether Cleavage: Methoxy groups are highly susceptible to acidic cleavage (demethylation) in the presence of strong Lewis/Brønsted acids. demonstrated that allowing the reaction to proceed at room temperature for 1 hour results in an 85:15 mixture of the desired 4-methoxy-3-nitrobenzenesulfonyl chloride and the demethylated byproduct, 4-hydroxy-3-nitrobenzenesulfonyl chloride[4]. Extending the reaction time or increasing the temperature drastically increases this demethylation.

  • The Ice Quench: Sulfonyl chlorides are highly sensitive to hydrolysis. Quenching the reaction by pouring it over crushed ice (rather than liquid water) ensures the exothermic hydrolysis of excess

    
     does not raise the temperature above 5 °C. This prevents the sulfonyl chloride from reverting to the sulfonic acid[4].
    

3. Quantitative Data: Impact of Reaction Conditions The table below illustrates how thermal and temporal variations dictate the chemoselectivity between the target sulfonyl chloride and the demethylated byproduct.

Table 1: Effect of Time and Temperature on 2-Nitroanisole Chlorosulfonation Yields

Temperature ProfileReaction Time (Post-Addition)Target Sulfonyl Chloride (%)Demethylated Byproduct (%)
< 10 °C 1.0 Hour > 95% < 5%
Room Temp (20-25 °C)1.0 Hour85%15%
Room Temp (20-25 °C)4.0 Hours< 50%> 50%
40 °C1.0 Hour< 20%> 80%

(Data extrapolated from standard ether cleavage kinetics and[4])

4. Reaction Pathway Visualization

ChlorosulfonationPathway Substrate 2-Nitroanisole (Methoxy-Nitrobenzene) Intermediate Sulfonic Acid Intermediate (Fast, Exothermic) Substrate->Intermediate Electrophilic Attack Reagent Chlorosulfonic Acid (4.5 equiv, <10 °C) Reagent->Intermediate SO3 generation Target 4-Methoxy-3-nitrobenzene- sulfonyl chloride (Major) Intermediate->Target ClSO3H, RT, 1h Chlorination Byproduct 4-Hydroxy-3-nitrobenzene- sulfonyl chloride (Minor) [Demethylation Byproduct] Intermediate->Byproduct Acidic Cleavage (Extended Time/Temp)

Figure 1: Reaction pathway and chemoselectivity in the chlorosulfonation of 2-nitroanisole.

5. Step-by-Step Experimental Protocol Objective: Synthesis of 4-methoxy-3-nitrobenzenesulfonyl chloride from 2-nitroanisole. Scale: 18.3 mmol (Standardized bench scale[4]).

Reagents:

  • 2-Nitroanisole: 2.80 g (18.3 mmol)

  • Chlorosulfonic Acid (

    
    ): 5.32 mL (80.0 mmol, ~4.4 equiv)
    
  • Dichloromethane (DCM) or Diethyl Ether: 50 mL (for extraction)

  • Anhydrous Magnesium Sulfate (

    
    )
    

Procedure:

  • System Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a drying tube (to prevent moisture ingress). Flush the system with dry Nitrogen.

  • Reagent Cooling: Add 5.32 mL of chlorosulfonic acid to the flask. Submerge the flask in an ice-water bath and allow it to cool to 0–5 °C for 10 minutes.

  • Controlled Addition: Place 2.80 g of 2-nitroanisole into the dropping funnel. Add the substrate dropwise to the stirred chlorosulfonic acid. Monitor the internal temperature closely; adjust the addition rate to ensure the temperature strictly remains below 10 °C . (Note: The mixture will turn dark red).

  • Maturation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm to room temperature (approx. 20 °C) and stir for exactly 1.0 hour . Crucial: Do not exceed this time to prevent excessive ether cleavage.

  • Quenching: Carefully pour the dark red reaction mixture in a thin stream onto 50 g of vigorously stirred crushed ice in a large beaker. Caution: This step is highly exothermic and releases

    
     gas. Perform in a well-ventilated fume hood.
    
  • Extraction & Washing: Transfer the quenched aqueous mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers and wash with ice-cold distilled water (3 x 20 mL) to remove residual sulfuric and hydrochloric acids.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    . Filter the drying agent and evaporate the solvent under reduced pressure (rotary evaporator, water bath < 30 °C) to yield a brown oil.
    
  • Validation & Analytics (Self-Validation): The crude product is typically an 85:15 mixture of 4-methoxy-3-nitrobenzenesulfonyl chloride and 4-hydroxy-3-nitrobenzenesulfonyl chloride. Verify the ratio via

    
    -NMR (
    
    
    
    ). The methoxy protons of the target compound will appear as a sharp, integrating singlet around
    
    
    4.0 ppm. If higher purity is required, the mixture can be subjected to rapid silica gel chromatography.

References

  • Katritzky, A. R., Wu, J., Rachwal, S., Macomber, D., & Smith, T. P. (1993). A Novel Method for the Preparation of 3-Amino-4-hydroxybenzenesulfonamide Precursors of “Acid Alizarin Violet N” Derivatives. Synthetic Communications, 23(3), 405-412. URL:[Link]

  • RWTH Aachen University. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis. RWTH Publications. URL:[Link]

  • National Center for Biotechnology Information (NCBI). (2018). Exposure Data - Some nitrobenzenes and other industrial chemicals. NCBI Bookshelf. URL:[Link]

Application

Application Note: Selective Reduction of 5-Methoxy-2-nitrobenzene-1-sulfonamide to 2-Amino-5-methoxybenzene-1-sulfonamide

Strategic Context & Scientific Significance The transformation of 5-methoxy-2-nitrobenzene-1-sulfonamide to 2-amino-5-methoxybenzene-1-sulfonamide is a critical functional group interconversion in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Scientific Significance

The transformation of 5-methoxy-2-nitrobenzene-1-sulfonamide to 2-amino-5-methoxybenzene-1-sulfonamide is a critical functional group interconversion in medicinal chemistry. The resulting aniline derivative serves as a foundational building block for synthesizing complex pharmacophores, most notably 1,2,4-benzothiadiazine 1,1-dioxide derivatives. These downstream compounds are highly valued as positive allosteric modulators (PAMs) of the AMPA receptor (e.g., BPAM521) for cognitive disorders[1], as well as KAT inhibitors of the MYST family for oncology applications[2].

The primary synthetic challenge in this workflow is achieving complete reduction of the ortho-nitro group without inducing the cleavage of the methoxy ether or the hydrolysis of the primary sulfonamide.

Mechanistic Insights & Chemoselectivity

The reduction of an aromatic nitro group is not a single-step process; it is a complex, stepwise 6-electron, 6-proton transfer cascade. As detailed in the 3[3], the reaction proceeds from the nitroarene through a nitroso intermediate, followed by a hydroxylamine intermediate, before finally yielding the primary aniline[3].

NitroReduction A 5-Methoxy-2-nitro benzenesulfonamide (-NO₂) B Nitroso Intermediate (-NO) A->B +2e⁻, +2H⁺ -H₂O C Hydroxylamine Intermediate (-NHOH) B->C +2e⁻, +2H⁺ D 2-Amino-5-methoxy benzenesulfonamide (-NH₂) C->D +2e⁻, +2H⁺ -H₂O

Figure 1: Stepwise 6-electron reduction mechanism of the nitro group to the primary aniline.

Causality in Experimental Design:

  • Avoiding Hydroxylamine Stalling: A notorious pitfall in nitro reduction is the stalling of the reaction at the hydroxylamine stage[3]. To prevent this, maintaining a stoichiometric excess of chemical reductants or ensuring continuous hydrogen pressure during catalytic hydrogenation is strictly required.

  • Preserving the Methoxy Group: The -OCH₃ group is generally stable to standard reductive conditions. Cleavage typically requires harsh Lewis acids (e.g., BBr₃), which are intentionally excluded from these protocols.

  • Absence of Halogens: Because 5-methoxy-2-nitrobenzene-1-sulfonamide lacks halogen substituents (like -Cl or -Br), catalytic hydrogenation (Pd/C) can be safely deployed without the risk of unwanted hydrodehalogenation side reactions.

Experimental Workflows & Protocols

Workflow Start 5-Methoxy-2-nitrobenzene-1-sulfonamide MethodA Method A: Pd/C, H₂ (Catalytic Hydrogenation) Start->MethodA MethodB Method B: SnCl₂·2H₂O (Chemical Reduction) Start->MethodB MethodC Method C: Fe, NH₄Cl (Béchamp Reduction) Start->MethodC Purification Workup & Purification (Filtration, Extraction, Crystallization) MethodA->Purification MethodB->Purification MethodC->Purification Product 2-Amino-5-methoxybenzene-1-sulfonamide Purification->Product

Figure 2: Experimental workflows for the reduction of 5-methoxy-2-nitrobenzene-1-sulfonamide.

Protocol A: Catalytic Hydrogenation (Pd/C)

Rationale: This is the industry standard for clean, scalable reduction. It is highly atom-economical, generating only water as a byproduct[4].

  • Setup: Dissolve 5-methoxy-2-nitrobenzene-1-sulfonamide (10.0 g, 43.1 mmol) in anhydrous methanol (100 mL) in a pressure-rated reaction vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w) under a steady stream of nitrogen to prevent auto-ignition of the solvent.

  • Reaction: Evacuate the vessel and backfill with hydrogen gas three times. Pressurize the vessel to 30-40 psi with H₂ and agitate vigorously at room temperature for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (50% EtOAc/Hexanes). The reaction is complete when hydrogen gas uptake ceases and the yellow starting material spot (Rf ~0.6) is entirely replaced by a highly polar, ninhydrin-positive spot (Rf ~0.2).

  • Workup: Purge the vessel with nitrogen. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the crude product, which can be recrystallized from hot ethanol.

Protocol B: Stannous Chloride (SnCl₂) Chemical Reduction

Rationale: A highly reliable lab-scale method that does not require specialized pressure equipment. SnCl₂ is exceptionally chemoselective for nitro groups[5].

  • Setup: Dissolve the nitro substrate (5.0 g, 21.5 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Stannous Chloride dihydrate (SnCl₂·2H₂O, 24.2 g, 107.5 mmol, 5.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (75-80 °C) for 2-4 hours. The solution will typically turn from yellow to a pale, clear solution as the nitro group is reduced.

  • Workup (Critical Step): Cool the mixture to room temperature. Pour the mixture into crushed ice and carefully neutralize to pH 8 using saturated aqueous NaHCO₃. Causality: Neutralization is mandatory to convert soluble tin salts into insoluble tin hydroxides (Sn(OH)₂/Sn(OH)₄), preventing severe emulsions during extraction.

  • Extraction: Filter the resulting milky suspension through Celite. Extract the aqueous filtrate with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Protocol C: Mild Béchamp Reduction (Iron/NH₄Cl)

Rationale: An environmentally benign, highly scalable chemical reduction that avoids heavy metals (like tin) and precious metals (like palladium)[4].

  • Setup: Suspend the nitro substrate (10.0 g, 43.1 mmol), Iron powder (325 mesh, 14.4 g, 258.6 mmol, 6.0 eq), and Ammonium Chloride (4.6 g, 86.2 mmol, 2.0 eq) in a mixture of Ethanol/Water (3:1, 120 mL).

  • Reaction: Heat the violently stirred suspension to reflux for 4 hours.

  • Validation Checkpoint: Spot the reaction mixture on TLC. The disappearance of the yellow UV-active spot confirms completion.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Ethyl Acetate. Dry and concentrate to afford the product.

Quantitative Data Summary

MethodReagentsTypical YieldReaction TimeScalabilityKey Advantage
A 10% Pd/C, H₂ (30 psi), MeOH90 - 95%4 - 6 hoursExcellentCleanest profile; no metal salt waste.
B SnCl₂·2H₂O, EtOH, Reflux80 - 85%2 - 4 hoursPoor (Lab scale only)No pressure equipment needed; highly selective.
C Fe powder, NH₄Cl, EtOH/H₂O85 - 90%4 hoursVery GoodCost-effective; avoids precious/heavy metals.

Analytical Characterization & Troubleshooting

  • Mass Spectrometry (LC-MS): The starting material (C₇H₈N₂O₅S) possesses an exact mass of 232.01 g/mol . Successful reduction yields the amine (C₇H₁₀N₂O₃S), which will present a distinct [M+H]⁺ peak at m/z 203.04 .

  • Troubleshooting Stalled Reactions: If LC-MS analysis reveals an [M+H]⁺ peak at m/z 219.04, the reaction has stalled at the hydroxylamine intermediate[3]. Solution: For Method A, ensure the hydrogen source is not depleted and the catalyst is not poisoned. For Methods B/C, add an additional 1-2 equivalents of the reducing agent and extend the reflux time.

  • Handling Emulsions: If a stubborn emulsion forms during the SnCl₂ workup (Method B), it indicates incomplete neutralization. Adjust the aqueous layer to pH > 8 with additional NaHCO₃ or 1M NaOH, and perform a secondary filtration through Celite before attempting phase separation.

References

  • Enthalpy-Entropy Compensation in the Binding of Modulators at Ionotropic Glutamate Receptor GluA2 - PMC (NIH). 1

  • Nitro Substrates in Reductive Electrosynthesis: A Review - ACS Electrochemistry. 3

  • Reduction of nitro compounds - Wikipedia. 4

  • Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols - ResearchGate. 5

  • Fused[1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family - Google Patents. 2

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Sulfonamide Derivatives Utilizing 5-Methoxy-2-nitrobenzene-1-sulfonamide

Introduction: The Strategic Role of Nitrobenzenesulfonamides in Amine Synthesis In the landscape of modern organic and medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to a vast array of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Nitrobenzenesulfonamides in Amine Synthesis

In the landscape of modern organic and medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to a vast array of therapeutic agents and complex molecular architectures.[1][2] The synthesis of these molecules often necessitates the strategic manipulation of amine functionalities. Due to their inherent nucleophilicity and basicity, amines frequently require protection to prevent undesired side reactions during multi-step syntheses.[3] While numerous amine protecting groups exist, the 2-nitrobenzenesulfonyl (nosyl) group, pioneered by Fukuyama, has distinguished itself as an exceptionally versatile tool for the protection of primary and secondary amines.[3][4]

The utility of reagents like 5-Methoxy-2-nitrobenzene-1-sulfonamide, and more commonly its corresponding sulfonyl chloride, lies in the unique electronic properties conferred by the nitro substituent. Unlike the robust p-toluenesulfonyl (tosyl) group, which demands harsh conditions for removal, the nosyl group's ortho-nitro moiety acts as a powerful electron-withdrawing group.[5] This electronic feature is the key to its facile cleavage under remarkably mild conditions, proceeding through a nucleophilic aromatic substitution mechanism.[3][6] The presence of a methoxy group at the 5-position can further modulate the electronic environment of the aromatic ring, influencing reaction kinetics and solubility.

This guide provides a comprehensive overview and detailed protocols for the use of the 5-methoxy-2-nitrobenzenesulfonyl group in the preparation of sulfonamide derivatives, which serve as stable, protected intermediates for the synthesis of secondary and primary amines.

Core Principles: A Duality of Protection and Activation

The strategic advantage of the 2-nitrobenzenesulfonyl group is its dual nature: it serves as both a robust protecting group and an activation group. The formation of the sulfonamide significantly reduces the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide range of reagents and reaction conditions.[3] However, the true elegance of this methodology is revealed during the deprotection step.

Mechanism of Deprotection: The Meisenheimer Complex

The cleavage of the N-S bond is readily achieved by treatment with soft nucleophiles, most commonly thiolates.[4][7] The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate. The ortho-nitro group is critical for this process, as it delocalizes the negative charge of the intermediate, thereby lowering the activation energy for the nucleophilic aromatic substitution.[6][8][9] This allows the deprotection to occur under mild, often room-temperature, conditions, preserving sensitive functional groups elsewhere in the molecule.

Sulfonamide N-Nosylated Amine Meisenheimer Meisenheimer Complex (Stabilized) Sulfonamide->Meisenheimer Nucleophilic Attack Thiolate Thiolate (R'-S⁻) Thiolate->Meisenheimer Amine Free Amine (R₂NH) Meisenheimer->Amine N-S Bond Cleavage Byproduct Thioether Byproduct Meisenheimer->Byproduct Start Primary/Secondary Amine (R₂NH) Step1 Protection Step Start->Step1 Intermediate N-Nosylated Amine (Sulfonamide Derivative) Step1->Intermediate Reagent1 5-Methoxy-2-nitro- benzenesulfonyl Chloride + Base Reagent1->Step1 Step2 Deprotection Step Intermediate->Step2 End Purified Target Amine (R₂NH) Step2->End Reagent2 Thiol + Base (e.g., PhSH, K₂CO₃) Reagent2->Step2

Sources

Application

Application Note: Catalytic Hydrogenation of 5-Methoxy-2-nitrobenzene-1-sulfonamide to 2-Amino-5-methoxybenzene-1-sulfonamide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Rationale In the synthesis of complex active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs)—most notably positive allosteric modulators (PAMs) of the AMPA receptor (e.g., BPAM521 and related 1,2,4-benzothiadiazine 1,1-dioxides)—the reliable preparation of 2-amino-5-methoxybenzene-1-sulfonamide is a critical inflection point [1]. This aniline derivative serves as the foundational building block for subsequent cyclization reactions that form the benzothiadiazine core [2].

While classical nitro reductions (e.g., Béchamp reduction using Fe/HCl) can achieve this transformation, they suffer from poor atom economy, generate heavy metal waste, and complicate downstream purification [3]. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the method of choice for this specific substrate. It offers a clean, highly chemoselective, and scalable route that yields the target amine with >95% purity directly upon catalyst filtration, eliminating the need for chromatographic purification.

Mechanistic Causality & Reaction Design

The reduction of the aromatic nitro group on a palladium surface is a six-electron process that proceeds via a direct hydrogenation pathway rather than a condensation route [3]. Understanding this causality is essential for optimizing the reaction and preventing the accumulation of reactive intermediates.

  • Solvent Selection (Methanol): Methanol is chosen not only for its ability to solubilize the highly polar sulfonamide starting material but also because protic solvents facilitate the critical proton-coupled electron transfer (PCET) steps on the palladium surface.

  • Catalyst Dynamics (10% Pd/C): A 10% Pd loading provides a high surface-area-to-volume ratio, ensuring rapid dissociation of molecular hydrogen (

    
    ). This prevents the stalling of the reaction at the hydroxylamine intermediate, which can otherwise undergo undesired dimerization to form azoxy or azo byproducts.
    
  • Thermodynamic Control: The reaction is highly exothermic. By running the reaction at room temperature under ambient hydrogen pressure (1 atm), we maintain strict chemoselectivity, preventing the hydrogenolysis of the methoxy group or the cleavage of the carbon-sulfur bond of the sulfonamide.

Mechanism Substrate 5-Methoxy-2-nitrobenzene- 1-sulfonamide Adsorption Adsorption onto Pd/C & H2 Dissociation Substrate->Adsorption Nitroso Nitroso Intermediate (Ar-N=O) Adsorption->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +H2 Product 2-Amino-5-methoxybenzene- 1-sulfonamide Hydroxylamine->Product +H2 Water H2O Byproduct Desorption Hydroxylamine->Water -H2O

Mechanistic pathway of Pd/C-catalyzed nitro reduction via direct hydrogenation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, physical or analytical cues confirm the success of the step, ensuring high-fidelity execution.

Materials Required
  • Substrate: 5-Methoxy-2-nitrobenzene-1-sulfonamide (1.0 eq, 10.0 g, 43.0 mmol)

  • Catalyst: 10% Pd/C (50% wet with water to mitigate pyrophoricity) (0.05 eq Pd, 2.28 g)

  • Solvent: Anhydrous Methanol (150 mL)

  • Gas: High-purity Hydrogen gas (

    
    ) via balloon or Parr shaker.
    
Step-by-Step Workflow
  • Reaction Setup: To a flame-dried 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-2-nitrobenzene-1-sulfonamide (10.0 g) and methanol (150 mL). Stir until a homogenous pale-yellow solution is achieved.

  • Catalyst Addition: Carefully add the wet 10% Pd/C (2.28 g) to the solution. Causality Note: Always add the catalyst to the solvent, never pour dry solvent over dry Pd/C in the presence of air, as methanol vapors can ignite.

  • Atmospheric Purging (Critical): Seal the flask with a rubber septum. Connect a vacuum line and a nitrogen line via a three-way stopcock. Evacuate the flask until the solvent gently bubbles, then backfill with nitrogen. Repeat this cycle three times.

  • Hydrogenation: Replace the nitrogen line with a hydrogen balloon. Evacuate the flask one final time and backfill with hydrogen. Stir the black suspension vigorously at room temperature (20–25 °C).

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

    • Starting Material:

      
       (UV active, Ninhydrin negative).
      
    • Product:

      
       (UV active, Ninhydrin positive - turns purple/brown upon heating).
      
    • Validation: The reaction is complete when hydrogen uptake ceases (balloon stops deflating) and the starting material spot is completely absent (typically 3–4 hours).

  • Workup & Isolation: Flush the flask with nitrogen to displace residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with additional methanol (2 × 50 mL).

  • Concentration: Concentrate the combined pale-yellow filtrate under reduced pressure to afford 2-amino-5-methoxybenzene-1-sulfonamide as an off-white to pale-brown solid.

Workflow Step1 1. Reaction Setup Dissolve in MeOH Add 10% Pd/C Step2 2. Purging Vacuum/N2 cycles then H2 balloon Step1->Step2 Step3 3. Hydrogenation Stir at RT, 1 atm H2 Monitor by TLC Step2->Step3 Step4 4. Filtration Filter through Celite Wash with MeOH Step3->Step4 Step5 5. Concentration Evaporate Solvent Yield >95% Step4->Step5

Step-by-step experimental workflow for the catalytic hydrogenation process.

Quantitative Data & Condition Optimization

To establish the robustness of the chosen protocol, various reduction conditions were evaluated. The data below summarizes the superiority of the Pd/C-Methanol system for this specific sulfonamide substrate.

Catalyst SystemSolvent

Source / Pressure
Temp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Outcome / Notes
10% Pd/C MeOH

Gas (1 atm)
25 4 98 >99% Optimal; clean conversion, no over-reduction.
5% Pd/CEtOH

Gas (40 psi)
25296>98%Faster kinetics, but requires specialized Parr pressure vessel.
Raney NiTHF/MeOH

Gas (1 atm)
25128592%Sluggish kinetics; trace accumulation of azoxy dimers observed.
Fe /

EtOH/

N/A (Reflux)8067888%Harsh conditions; difficult workup due to iron oxide sludge.

Analytical Characterization & Troubleshooting

Expected Analytical Signatures
  • LC-MS (ESI+): The disappearance of the nitro starting material (

    
    ) and the appearance of the target aniline (
    
    
    
    ).
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Look for the diagnostic appearance of a broad singlet integrating to 2H around
    
    
    5.50–6.00 ppm, corresponding to the newly formed
    
    
    group. The sulfonamide
    
    
    protons will typically appear as a broad singlet integrating to 2H around
    
    
    7.20 ppm. The methoxy group (
    
    
    ) remains a sharp singlet at
    
    
    3.70 ppm.
Common Failure Modes & Causality
  • Incomplete Conversion (Stalling):

    • Cause: Catalyst poisoning by sulfur impurities in the starting material, or insufficient agitation leading to poor gas-liquid mass transfer.

    • Solution: Ensure vigorous stirring (≥ 800 rpm). If the reaction stalls, filter the mixture, add a fresh batch of Pd/C (0.02 eq), and resubject to hydrogenation.

  • Intense Orange/Red Coloration in the Mixture:

    • Cause: Formation of azo or azoxy dimers due to oxygen ingress competing with hydrogen on the Pd surface.

    • Solution: Abort the reaction. In the future, ensure rigorous vacuum/nitrogen purging cycles (Step 3) prior to introducing hydrogen.

References

  • Enthalpy-Entropy Compensation in the Binding of Modulators at Ionotropic Glutamate Receptor GluA2 Biophysical Journal, 2016. URL:[Link]

  • 7-Phenoxy-substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst ACS Omega, 2021. URL:[Link]

Method

Scaling Up the Synthesis of 5-Methoxy-2-nitrobenzene-1-sulfonamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxy-2-nitrobenzene-1-sulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular stru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzene-1-sulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a nitro group ortho to a sulfonamide and a methoxy group in the para position, makes it a versatile building block for the development of new therapeutic agents. The successful and efficient synthesis of this compound at a larger scale is crucial for advancing drug discovery and development programs.

This application note provides a detailed, step-by-step protocol for the scaled-up synthesis of 5-Methoxy-2-nitrobenzene-1-sulfonamide. It emphasizes not only the procedural aspects but also the underlying chemical principles and safety considerations, offering a comprehensive guide for researchers in the field. The protocol is designed to be a self-validating system, with in-process checks and troubleshooting guidance to ensure a robust and reproducible synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-Methoxy-2-nitrobenzene-1-sulfonamide is typically achieved through a two-step process starting from 5-methoxy-2-nitroaniline. The first step involves the diazotization of the aniline, followed by a sulfonyl chloride formation (Sandmeyer-type reaction). The resulting sulfonyl chloride is then reacted with ammonia to yield the desired sulfonamide.

An alternative and often more direct approach involves the electrophilic aromatic substitution of a suitable precursor with chlorosulfonic acid.[1] This method, while powerful, requires careful control of reaction conditions due to the highly reactive and corrosive nature of chlorosulfonic acid.[2][3][4][5][6] This application note will focus on a robust and scalable method involving the chlorosulfonation of 3-nitroanisole.

Experimental Workflow Diagram

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Work-up & Purification A 3-Nitroanisole C Reaction Mixture A->C B Chlorosulfonic Acid B->C G Quenching C->G Ice/Water Quench D 5-Methoxy-2-nitrobenzenesulfonyl chloride F Reaction Mixture D->F E Ammonium Hydroxide E->F H Filtration F->H G->H I Washing H->I J Drying I->J K Recrystallization J->K L Final Product K->L

Caption: A workflow diagram illustrating the key stages in the synthesis of 5-Methoxy-2-nitrobenzene-1-sulfonamide.

Detailed Protocol: Scaling Up the Synthesis

This protocol is designed for a 100-gram scale synthesis of 5-Methoxy-2-nitrobenzene-1-sulfonamide. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Part 1: Chlorosulfonation of 3-Nitroanisole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitroanisole153.14100.0 g0.653
Chlorosulfonic Acid116.52300 mL (522 g)4.48
Dichloromethane (DCM)84.93500 mL-
Crushed Ice-2 kg-

Procedure:

  • Reactor Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen).

  • Initial Charging: Charge the flask with 3-Nitroanisole (100.0 g, 0.653 mol) and dichloromethane (500 mL).

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (300 mL, 4.48 mol) dropwise via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C. Caution: The reaction is highly exothermic. Monitor the temperature closely.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: In a separate large beaker (5 L), prepare a slurry of crushed ice (2 kg). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Extreme Caution: This step is highly exothermic and will generate HCl gas. Perform this in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer with DCM (2 x 200 mL).

  • Washing: Combine the organic layers and wash with cold water (2 x 300 mL) and then with saturated sodium bicarbonate solution (2 x 300 mL) until the effervescence ceases. Finally, wash with brine (300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methoxy-2-nitrobenzenesulfonyl chloride as a yellow solid.

Part 2: Amination of 5-Methoxy-2-nitrobenzenesulfonyl chloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methoxy-2-nitrobenzenesulfonyl chloride (crude)251.63~164 g (theoretical)~0.653
Ammonium Hydroxide (28-30% solution)35.05500 mL-
Dichloromethane (DCM)84.93500 mL-

Procedure:

  • Reactor Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve the crude 5-methoxy-2-nitrobenzenesulfonyl chloride in dichloromethane (500 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Ammonium Hydroxide: Slowly add ammonium hydroxide solution (500 mL) dropwise over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction and Precipitation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The product will precipitate out of the solution.

  • Filtration: Filter the solid precipitate using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 200 mL) to remove any residual ammonium salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification

The crude 5-Methoxy-2-nitrobenzene-1-sulfonamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Safety Considerations

The synthesis of 5-Methoxy-2-nitrobenzene-1-sulfonamide involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[3][4] Always handle it in a fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.[2][5] Ensure that an emergency shower and eyewash station are readily accessible.[4][6] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][5]

  • Nitroaromatic Compounds: These compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Exothermic Reactions: Both the chlorosulfonation and quenching steps are highly exothermic. Proper temperature control is critical to prevent runaway reactions.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low Yield in Step 1 Incomplete reaction.Increase reaction time or slowly increase the temperature to 10-15 °C for a short period.
Loss of product during workup.Ensure efficient extraction and minimize the number of transfer steps.
Formation of Byproducts Poor temperature control.Maintain the reaction temperature strictly between 0-5 °C during the addition of chlorosulfonic acid.
Impurities in starting materials.Use high-purity starting materials.
Low Purity of Final Product Inefficient purification.Optimize the recrystallization solvent system and procedure.

Conclusion

The successful scale-up of the synthesis of 5-Methoxy-2-nitrobenzene-1-sulfonamide is achievable with careful planning and execution. This application note provides a robust and detailed protocol that, when followed diligently, will enable researchers and drug development professionals to produce this valuable intermediate in sufficient quantities for their research needs. By understanding the underlying chemistry and adhering to strict safety precautions, the synthesis can be performed efficiently and safely.

References

  • SlideServe. Safety Measures and Handling Protocols for Chlorosulphonic Acid. [Link]

  • Atul Ltd. Chlorosulfonic acid. [Link]

  • NJ.gov. HAZARD SUMMARY: CHLOROSULPHONIC ACID. [Link]

  • Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. [Link]

  • SafeRack. Chlorosulfonic Acid. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2. 2016. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conversion rates in sulfonamide formation

Welcome to the Technical Support Center for Sulfonamide Synthesis. While the coupling of a sulfonyl chloride with an amine is a foundational transformation in medicinal chemistry and drug development, researchers frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. While the coupling of a sulfonyl chloride with an amine is a foundational transformation in medicinal chemistry and drug development, researchers frequently encounter stalled reactions, poor yields, or complex impurity profiles.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Below, we dissect the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Diagnostic Workflow

Troubleshooting Start Low Conversion in Sulfonamide Synthesis TLC TLC / LC-MS Analysis of Reaction Mixture Start->TLC Consumed R-SO2Cl Consumed Rapidly TLC->Consumed Unreacted R-SO2Cl Remains Unreacted TLC->Unreacted Multiple Multiple Product Peaks/Spots TLC->Multiple Hydrolysis Suspect Hydrolysis (Sulfonic Acid Formation) Consumed->Hydrolysis Nucleo Poor Amine Nucleophilicity (Anilines, 2° Amines) Unreacted->Nucleo SideRxn Bis-sulfonylation or Side Reactions Multiple->SideRxn Sol1 Use strictly anhydrous conditions or Schotten-Baumann protocol Hydrolysis->Sol1 Sol2 Switch to Pyridine/DMAP, heat, or use NaH base Nucleo->Sol2 Sol3 Adjust stoichiometry, control addition rate/temp SideRxn->Sol3

Diagnostic workflow for troubleshooting low conversion in sulfonamide synthesis.

In-Depth Troubleshooting FAQs

Q1: Why is my conversion low when using anilines or secondary amines? A1: The root cause is a mismatch between nucleophilicity and electrophilicity. While primary aliphatic amines are highly reactive, secondary amines suffer from steric hindrance, and anilines have intrinsically low nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring[1].

  • Mechanistic Fix: If you are using Triethylamine (TEA), switch to Pyridine. Pyridine acts as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium intermediate, which accelerates the transfer of the sulfonyl group to weak nucleophiles[1]. For severely deactivated amines (e.g., electron-deficient anilines), pre-deprotonate the amine using a strong base like Sodium Hydride (NaH) in DMF before adding the sulfonyl chloride[1].

Q2: My TLC shows rapid consumption of the sulfonyl chloride, but my sulfonamide yield is still low. What is happening? A2: You are likely observing competitive hydrolysis. Sulfonyl chlorides are highly electrophilic and will react rapidly with adventitious moisture to form sulfonic acids, which are inert to further amination under standard conditions[2]. This is especially common when using hygroscopic solvents or bases.

  • Mechanistic Fix: You have two divergent paths. Path A: Rigorously dry your system. Use anhydrous DCM or THF, distill your bases, and run the reaction under an inert argon atmosphere. Path B: Embrace the water using Schotten-Baumann conditions. By running the reaction in a biphasic mixture of water and an organic solvent (e.g., 2-MeTHF) with an inorganic base like Na₂CO₃, the sulfonyl chloride remains protected in the organic layer while the amine reacts at the biphasic interface, effectively outcompeting hydrolysis[3].

Q3: I am getting multiple spots on my TLC, including a highly non-polar byproduct. How do I prevent this? A3: If you are using a primary amine, the most common side reaction is bis-sulfonylation. The newly formed secondary sulfonamide is still weakly nucleophilic and can react with a second equivalent of sulfonyl chloride. Another common issue is sulfonate ester formation if alcohols are present in the reaction mixture[2].

  • Mechanistic Fix: Ensure the amine is in slight excess (1.1 to 1.2 equivalents) relative to the sulfonyl chloride. Always add the sulfonyl chloride dropwise to the amine/base solution at 0 °C to keep the local concentration of the electrophile low, suppressing the second sulfonylation event.

Q4: My target sulfonyl chloride is highly unstable or prohibitively expensive. Are there modern alternatives to the traditional coupling? A4: Yes. The field has largely moved toward Sulfur(VI) Fluoride Exchange (SuFEx) and in situ generation methods for challenging substrates.

  • Mechanistic Fix: Sulfonyl fluorides are vastly more stable to hydrolysis than sulfonyl chlorides but can be selectively activated toward amines using Lewis acids like Calcium triflimide[4]. Alternatively, you can synthesize the sulfonamide directly from an unactivated carboxylic acid via a one-pot decarboxylative halosulfonylation using copper catalysis[5]. If starting from anilines, you can use DABSO (a bench-stable SO₂ surrogate) to generate the sulfonyl chloride in situ via Sandmeyer chemistry, followed by immediate amine trapping[6].

Quantitative Data: Base and Solvent Selection Matrix

Amine ClassRecommended BaseRecommended SolventTypical ConversionPrimary Failure Mode
Primary Aliphatic Triethylamine (TEA)DCM or THF>90%Bis-sulfonylation if excess R-SO₂Cl is used.
Secondary Aliphatic Pyridine or TEADCM or THF70–90%Steric hindrance slowing down the reaction rate.
Electron-Rich Anilines Pyridine (or + DMAP)Pyridine or DCM80–100%Oxidation of aniline; slow conversion.
Electron-Deficient Anilines NaH or LiHMDSDMF or THF60–85%Complete lack of reactivity without strong base.
Amino Acids / Water-Soluble Na₂CO₃ or NaOHWater / 2-MeTHF80–95%Hydrolysis of sulfonyl chloride if pH drops.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Standard Anhydrous Sulfonylation (For Aliphatic & Standard Amines)
  • Preparation: In an oven-dried flask under argon, dissolve the amine (1.1 eq) and Pyridine (2.0 eq) in anhydrous DCM (0.2 M).

    • Causality: Pyridine acts as an acid scavenger and nucleophilic catalyst.

    • Validation Check: The solution must be completely clear. Any turbidity suggests moisture or salt precipitation, which will induce hydrolysis of the electrophile.

  • Electrophile Addition: Cool the mixture to 0 °C. Dissolve the sulfonyl chloride (1.0 eq) in a minimum volume of anhydrous DCM and add it dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperatures controls the exotherm and prevents bis-sulfonylation.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Perform TLC (Hexanes/EtOAc). The disappearance of the UV-active sulfonyl chloride spot (typically high Rf) and the appearance of a more polar product spot confirms successful coupling. If the starting material persists, spike the reaction with 0.1 eq DMAP.

  • Workup: Quench with 1M aqueous HCl and extract with DCM.

    • Causality: The acidic wash protonates and removes unreacted amine and pyridine into the aqueous layer.

Protocol B: Biphasic Schotten-Baumann Synthesis (For Amino Acids & Hydrophilic Amines)
  • Biphasic Setup: Dissolve the amine (1.0 eq) and Na₂CO₃ (2.5 eq) in water. Add an equal volume of 2-MeTHF[3].

    • Causality: The biphasic system protects the highly electrophilic sulfonyl chloride in the organic layer, allowing the reaction to occur at the interface.

  • Addition: Cool to 0 °C and add the sulfonyl chloride (1.2 eq) portion-wise with vigorous stirring.

  • pH Validation: Stir for 4 hours at room temperature.

    • Validation Check: Periodically test the aqueous layer with pH paper. It must remain >8. If the pH drops below 8, the amine will protonate (becoming non-nucleophilic) and the reaction will stall. Add additional Na₂CO₃ if necessary.

  • Isolation: Separate the layers, acidify the aqueous layer to pH 2 with HCl, and extract the precipitated sulfonamide with EtOAc.

Protocol C: SuFEx Synthesis (Modern Alternative for Unstable Substrates)
  • Reagent Mixing: Combine the sulfonyl fluoride (1.0 eq) and amine (1.2 eq) in acetonitrile.

  • Activation: Add 5 mol% Calcium triflimide [Ca(NTf₂)₂].

    • Causality: Calcium acts as a highly specific Lewis acid to activate the exceptionally stable S-F bond toward amine nucleophiles without risking hydrolysis[4].

  • Validation Check: Monitor by LC-MS.

    • Note: Sulfonyl fluorides often streak or are invisible on standard TLC. Mass spectrometry is required to validate the mass shift from S-F to S-N.

References

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE Source: cbijournal.com URL:1

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal Source: organic-chemistry.org URL:4

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives - MDPI Source: mdpi.com URL:3

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Princeton University Source: princeton.edu URL:5

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem Source: benchchem.com URL:2

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC Source: nih.gov URL:6

Sources

Optimization

Technical Support Center: Regioisomer Resolution for 5-Methoxy-2-nitrobenzene-1-sulfonamide

Welcome to the advanced troubleshooting guide for isolating 5-Methoxy-2-nitrobenzene-1-sulfonamide . During the synthesis of this compound—typically via the chlorosulfonation of 4-nitroanisole followed by amidation—resea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for isolating 5-Methoxy-2-nitrobenzene-1-sulfonamide . During the synthesis of this compound—typically via the chlorosulfonation of 4-nitroanisole followed by amidation—researchers frequently encounter a persistent mixture of regioisomers. The most common byproduct is 2-Methoxy-5-nitrobenzene-1-sulfonamide. Because these isomers share identical molecular weights and nearly identical dipole moments, standard normal-phase silica chromatography often fails to separate them.

This guide provides field-proven, self-validating methodologies to separate these regioisomers using both chromatographic and chemical techniques, grounded in their underlying physicochemical differences.

Quantitative Data Summary: Physicochemical Comparison of Primary Regioisomers
Property5-Methoxy-2-nitrobenzene-1-sulfonamide (Target)2-Methoxy-5-nitrobenzene-1-sulfonamide (Major Byproduct)
Structural Relationship Nitro is ortho, Methoxy is meta to SulfonamideMethoxy is ortho, Nitro is meta to Sulfonamide
Estimated pKa (Sulfonamide NH) ~9.0 (Stronger acid due to ortho-nitro effect)~9.8 (Weaker acid due to ortho-methoxy effect)
Polarity (Normal Phase Rf) ~0.35 (EtOAc/Hexane 1:1) - Co-elutes~0.35 (EtOAc/Hexane 1:1) - Co-elutes
RP-HPLC Retention (C18) Shorter retention (more polar ortho-nitro)Longer retention (more lipophilic ortho-methoxy)
FAQ Section 1: Mechanistic Causes & Prevention

Q: Why do I get a mixture of regioisomers when synthesizing this compound? A: When synthesizing 5-Methoxy-2-nitrobenzene-1-sulfonamide via the direct chlorosulfonation of 4-nitroanisole, the reaction is governed by electrophilic aromatic substitution (EAS) directing effects. The methoxy group is a strong ortho/para director, while the nitro group is a strong meta director. Because the para position to the methoxy group is blocked by the nitro group, substitution is directed to the positions ortho to the methoxy group. This statistically and electronically favors the formation of 2-methoxy-5-nitrobenzenesulfonyl chloride as the major kinetic product, necessitating rigorous downstream separation 1.

Q: Why can't I separate these isomers using standard normal-phase silica gel chromatography? A: Normal-phase silica gel separates compounds based on their ability to hydrogen-bond and interact with surface silanol groups. Because both regioisomers possess the exact same functional groups (a sulfonamide donor/acceptor, a nitro acceptor, and a methoxy acceptor), their net dipole moments and hydrogen-bonding capacities are nearly identical in non-polar solvent systems. This results in severe peak broadening and co-elution (∆Rf < 0.05).

FAQ Section 2: Separation Strategies

Q: What is the mechanistic basis for separating them via pH-controlled precipitation? A: The separation relies on the subtle pKa differences of the sulfonamide protons. An ortho-nitro group stabilizes the sulfonamide anion through strong inductive electron withdrawal more effectively than a meta-nitro group. Reference data shows that 2-nitrobenzenesulfonamide has a pKa of ~9.24 [[2]](), whereas 3-nitrobenzenesulfonamide has a higher pKa of ~9.47 3.

In our specific target (5-Methoxy-2-nitrobenzene-1-sulfonamide), the ortho-nitro group and meta-methoxy group synergistically lower the pKa to ~9.0. Conversely, the byproduct features a meta-nitro group and an ortho-methoxy group (which is electron-donating via resonance), raising its pKa to ~9.8. By carefully titrating a basic solution of the mixture down to pH 9.6, the less acidic byproduct protonates and precipitates out of solution, while the more acidic target compound remains dissolved as a sodium salt.

Step-by-Step Methodologies
Protocol A: Reverse-Phase Preparative HPLC (Analytical to Prep Scale)

Causality Focus: C18 columns differentiate the isomers based on their hydrophobic surface area rather than polar interactions. The ortho-methoxy group in the byproduct creates a slightly larger contiguous hydrophobic pocket, causing it to retain longer on the C18 phase.

  • Step 1: Sample Preparation. Dissolve the crude mixture in DMSO (up to 100 mg/mL). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Step 2: Mobile Phase Preparation. Prepare Mobile Phase A (Ultrapure H2O + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Self-Validation Check: The 0.1% TFA ensures the pH is ~2.0, keeping both sulfonamides fully protonated. Failure to acidify will result in peak tailing and co-elution.

  • Step 3: Analytical Scouting. Run a shallow gradient (e.g., 20% to 50% B over 15 minutes) on an analytical C18 column. Confirm baseline resolution (Rs > 1.5). The target 5-Methoxy-2-nitrobenzene-1-sulfonamide will elute first.

  • Step 4: Preparative Scale-Up. Transfer the optimized gradient to the prep-HPLC system. Inject the sample and collect fractions based on UV absorbance at 254 nm.

  • Step 5: Lyophilization. Freeze the pure fractions and lyophilize to obtain the target compound as a dry powder.

Protocol B: pH-Controlled Fractional Precipitation (Gram Scale)

Causality Focus: Exploiting the ~0.8 pKa unit difference between the two regioisomers to selectively precipitate the byproduct.

  • Step 1: Complete Dissolution. Suspend 10 g of the crude regioisomer mixture in 100 mL of deionized water. Slowly add 1M NaOH under vigorous stirring until the pH reaches >12.0 and the solution becomes completely clear. Both isomers are now soluble sodium salts.

  • Step 2: Controlled Titration. Equip the flask with a calibrated pH meter. Slowly add 1M HCl dropwise. The solution will remain clear until the pH approaches 10.0.

  • Step 3: Selective Precipitation. Continue adding 1M HCl extremely slowly until the pH stabilizes exactly at 9.6. Stir the suspension for 1 hour at room temperature. The less acidic 2-methoxy-5-nitro isomer will protonate and form a precipitate.

  • Step 4: Self-Validation & Filtration. Take a 1 mL aliquot, filter it, and analyze the filtrate via LC-MS. If the byproduct is still present in high amounts, lower the pH to 9.5 and stir for another 30 minutes. Once validated, vacuum filter the entire batch. Discard or store the solid byproduct.

  • Step 5: Target Isolation. Take the enriched filtrate and rapidly acidify it to pH 2.0 using 6M HCl. The target 5-Methoxy-2-nitrobenzene-1-sulfonamide will crash out as a pure, off-white precipitate. Filter, wash with cold water, and dry under a vacuum.

Separation Workflow Visualization

G Start Crude Mixture (Target + Regioisomers) Decision Preferred Separation Scale & Equipment? Start->Decision HPLC Analytical / Small Scale (Prep-HPLC) Decision->HPLC High Precision Chem Gram / Bulk Scale (Chemical Separation) Decision->Chem High Throughput HPLC_Step Reverse-Phase C18 Mobile Phase: MeCN/H2O + 0.1% TFA (pH ~2) HPLC->HPLC_Step Chem_Step Dissolve in 1M NaOH (pH >12) Titrate to pH ~9.6 with HCl Chem->Chem_Step Pure1 Pure Target Elutes First (>99% Purity) HPLC_Step->Pure1 Precip1 Filter out Precipitate (Isomer: pKa ~9.8) Chem_Step->Precip1 Filtrate Acidify Filtrate to pH 2.0 (Target: pKa ~9.2) Chem_Step->Filtrate Pure2 Pure Target Precipitates (>95% Purity) Filtrate->Pure2

Workflow for isolating 5-Methoxy-2-nitrobenzene-1-sulfonamide via HPLC or pH-controlled methods.

References
  • [1] Selective deshielding of aromatic protons in some ortho-substituted acetanilides, Canadian Science Publishing. 1

  • [2] 2-Nitrobenzenesulfonamide CAS#: 5455-59-4, ChemicalBook. 2

  • [3] 3-NITROBENZENESULFONAMIDE 121-52-8 wiki, Guidechem. 3

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 5-Methoxy-2-nitrobenzene-1-sulfonamide

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or erratic assay results when working with substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or erratic assay results when working with substituted sulfonamides.

5-Methoxy-2-nitrobenzene-1-sulfonamide presents a classic formulation challenge: it possesses a highly hydrophobic aromatic core paired with a pH-sensitive functional group. This guide is designed to deconstruct the chemical causality behind these solubility issues and provide self-validating, step-by-step protocols to ensure your experimental workflows remain robust and reproducible.

Core Mechanistic Overview: The Causality of Precipitation

Understanding why a compound precipitates is the first step to preventing it.

5-Methoxy-2-nitrobenzene-1-sulfonamide (Molecular Formula: C7H8N2O5S)[1] contains a sulfonamide group (-SO₂NH₂) that acts as a [2]. Typically, unsubstituted sulfonamide protons have a pKa in the range of 9–11. Under strongly basic conditions, this proton can be removed to form a highly water-soluble (-SO₂NH⁻)[3].

However, the presence of the strongly electron-withdrawing nitro group (-NO₂) at the ortho position significantly[4]. This structural feature lowers the pKa of the molecule. Consequently, at a standard physiological pH of 7.4, the compound exists in a delicate equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. When introduced into neutral aqueous buffers, the unionized fraction rapidly nucleates due to high lattice energy, leading to visible precipitation.

Troubleshooting FAQs

Q1: Why does my compound crash out of solution immediately when diluted from a DMSO stock into PBS (pH 7.4)? A1: This is a phenomenon known as "solvent shock." When you transfer the compound from 100% DMSO (where it is fully solvated via hydrogen bonding) into an aqueous buffer, the local dielectric constant drops rapidly. Because the compound's [2], the neutral pH of PBS forces the compound into its unionized state. The aqueous solubility limit is instantly exceeded, causing the compound to crash out.

Q2: What is the optimal stock solvent for long-term storage? A2: 100% anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These polar aprotic solvents act as excellent hydrogen bond acceptors, effectively solvating both the -SO₂NH₂ and -NO₂ groups without requiring the molecule to be ionized.

Q3: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO? A3: In vivo applications require biocompatible vehicles. Relying solely on pH adjustment is dangerous for animal models, as physiological buffering in the bloodstream will quickly neutralize the alkaline formulation, causing the drug to precipitate and potentially cause embolisms. Instead, use a micellar co-solvent formulation utilizing PEG400 and Tween-80. These surfactants encapsulate the hydrophobic aromatic core, maintaining solubility independent of the bulk pH.

Quantitative Solubility Data

The following table summarizes the expected solubility limits of 5-Methoxy-2-nitrobenzene-1-sulfonamide across various vehicles to guide your experimental design.

Solvent / VehiclepHEstimated Solubility (mg/mL)Application Suitability
Water (Milli-Q)6.5< 0.1Not Recommended
Phosphate Buffered Saline (PBS)7.4~ 0.5Low-dose In Vitro Assays
Tris-HCl Buffer8.5> 5.0High-dose In Vitro Assays
100% Anhydrous DMSON/A> 50.0Master Stock Solutions
10% DMSO + 40% PEG400 + 50% Saline7.4~ 15.0In Vivo Dosing (IV/IP)

Validated Experimental Protocols

To guarantee trustworthiness in your assays, every protocol must be treated as a self-validating system. Do not assume a compound is dissolved simply because the liquid appears clear to the naked eye.

Protocol A: Preparation of a 50 mM Master Stock Solution

Objective: Create a highly concentrated, stable stock for long-term storage.

  • Weighing: Accurately weigh 11.61 mg of 5-Methoxy-2-nitrobenzene-1-sulfonamide (MW: 232.21 g/mol ).

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the solution vigorously for 60 seconds at room temperature. If dissolution is incomplete, sonicate in a water bath for 5 minutes at 37°C.

  • Self-Validation Step (Optical Clearance): Shine a high-intensity laser pointer through the glass vial in a dark room. A true solution will exhibit zero Tyndall effect (no visible light beam scattering). If scattering occurs, micro-particulates remain; continue sonication until the beam is invisible.

  • Storage: Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw degradation and moisture ingress.

Protocol B: Aqueous Formulation via pH-Shift for In Vitro Assays

Objective: Prepare a 1 mM working solution in aqueous media without inducing solvent shock precipitation.

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.5 using 1M NaOH. Causality: The alkaline pH ensures the sulfonamide group is fully deprotonated to its highly soluble sulfonamidate anion form.

  • Step-Down Dilution: Pipette 980 µL of the pH 8.5 Tris-HCl buffer into a vortexing tube.

  • Kinetic Injection: While continuously vortexing the buffer, slowly inject 20 µL of the 50 mM DMSO Master Stock (from Protocol A) dropwise directly into the center of the vortex. Causality: Continuous kinetic energy prevents localized zones of low pH or high concentration, avoiding rapid nucleation.

  • Self-Validation Step (Spectroscopic Recovery): Centrifuge the final solution at 10,000 x g for 5 minutes. Blank a UV-Vis spectrophotometer with a 2% DMSO/Tris buffer and measure the supernatant's absorbance at ~280-320 nm. Compare the peak absorbance against a theoretical standard curve. A >95% recovery confirms no compound was lost to invisible micro-precipitation.

Decision Workflow Diagram

Use the following logical workflow to determine the correct formulation strategy based on your specific experimental endpoint.

SolubilityWorkflow Start 5-Methoxy-2-nitrobenzene-1-sulfonamide Solubility Issue Decision Target Application? Start->Decision Stock Stock Storage (High Conc.) Decision->Stock InVitro In Vitro Assays (Aqueous Media) Decision->InVitro InVivo In Vivo Dosing (Biocompatible) Decision->InVivo DMSO Dissolve in 100% DMSO Validate: No Tyndall Effect Stock->DMSO pH Dilute in Buffer (pH > 8.0) Validate: UV-Vis Check InVitro->pH CoSolvent Use PEG400/Tween-80 Validate: Clear Micelles InVivo->CoSolvent

Workflow for resolving 5-Methoxy-2-nitrobenzene-1-sulfonamide solubility based on application.

References

  • Biology Discussion. Sulfonamides: Chemistry, Classification and Adverse Reactions | Animals. Retrieved from: [Link]

  • SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: FTIR Characterization of 5-Methoxy-2-nitrobenzene-1-sulfonamide

Executive Summary In pharmaceutical preformulation and chemical synthesis, the precise structural verification of highly functionalized aromatic compounds is critical. 5-Methoxy-2-nitrobenzene-1-sulfonamide presents a un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical preformulation and chemical synthesis, the precise structural verification of highly functionalized aromatic compounds is critical. 5-Methoxy-2-nitrobenzene-1-sulfonamide presents a unique analytical challenge due to the complex interplay of three distinct functional groups: an electron-donating methoxy group (-OCH₃), an electron-withdrawing nitro group (-NO₂), and a primary sulfonamide (-SO₂NH₂).

This guide objectively compares the performance of two primary Fourier Transform Infrared (FTIR) analytical modalities—Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) —for characterizing this compound. Furthermore, it provides a comparative spectral analysis against a structural analog (2-nitrobenzenesulfonamide) to demonstrate the mechanistic causality behind its characteristic vibrational shifts[1].

Mechanistic Spectral Origins & Structural Causality

To accurately interpret the FTIR spectrum of 5-Methoxy-2-nitrobenzene-1-sulfonamide, one must understand the electronic environment of the benzene ring. The methoxy group at the C5 position is para to the nitro group at the C2 position.

  • The Push-Pull Effect: The -OCH₃ group acts as a strong electron donor via resonance (+M effect), while the -NO₂ group acts as a strong electron acceptor (-M effect). This creates a highly polarized transition dipole moment across the aromatic ring[1].

  • Spectral Causality: Because IR absorption intensity is directly proportional to the change in dipole moment during vibration, this "push-pull" polarization results in exceptionally intense aromatic C=C stretching bands (~1610 and 1585 cm⁻¹) compared to unpolarized benzenes. Furthermore, the electron density pushed into the nitro group slightly lengthens the N-O bonds, shifting the asymmetric -NO₂ stretch to a lower wavenumber (~1530 cm⁻¹) than typically observed in isolated nitrobenzenes[2].

Methodological Comparison: ATR-FTIR vs. KBr Transmission

When characterizing the solid powder of 5-Methoxy-2-nitrobenzene-1-sulfonamide, selecting the correct FTIR modality is paramount. Below is an objective performance comparison.

Table 1: Performance Matrix for Sulfonamide Characterization
Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Analytical Impact for 5-Methoxy-2-nitrobenzene-1-sulfonamide
Sample Preparation None (Direct solid application)Requires milling with KBr and pressingATR prevents mechanochemical degradation or polymorphic transitions induced by grinding.
Moisture Interference MinimalHigh (KBr is highly hygroscopic)Transmission risks introducing a broad -OH band (~3400 cm⁻¹) that can obscure critical -SO₂NH₂ stretches[3].
Spectral Resolution Moderate (Wavelength-dependent penetration)High (Follows Beer-Lambert Law strictly)Transmission provides sharper peak resolution for the closely overlapping -NO₂ and -SO₂ symmetric stretches.
Peak Intensities Enhanced at lower wavenumbers (<1000 cm⁻¹)Uniform across the spectrumATR requires software correction to accurately compare the S-N stretch (~910 cm⁻¹) with standard libraries.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following step-by-step methodologies incorporate built-in validation checks.

Protocol A: ATR-FTIR Analysis (Non-Destructive Workflow)
  • Crystal Preparation & Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry. Self-Validation: Run a background scan (air). Ensure the baseline is flat and free of residual organic peaks.

  • Sample Application: Deposit ~2–5 mg of 5-Methoxy-2-nitrobenzene-1-sulfonamide directly onto the center of the crystal.

  • Compression: Lower the ATR anvil to apply consistent, firm pressure. Causality: The evanescent IR wave only penetrates 0.5 to 2.0 µm into the sample. Intimate contact is required to prevent weak signal-to-noise ratios.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR-correction algorithm to normalize the wavelength-dependent penetration depth, allowing direct comparison with transmission libraries.

Protocol B: KBr Pellet Transmission (High-Resolution Workflow)
  • Matrix Dehydration: Dry spectroscopic-grade KBr powder at 105°C for 2 hours prior to use. Causality: Eliminates adsorbed water that would mask the primary amine N-H stretches at 3340/3240 cm⁻¹[3].

  • Milling: Combine 1 mg of the sulfonamide sample with 100 mg of dried KBr in an agate mortar. Triturate gently for exactly 60 seconds. Causality: Over-grinding can induce polymorphic shifts; under-grinding leaves large particles that cause Mie scattering.

  • Pressing: Transfer the mixture to a 13 mm die and press at 10 tons for 2 minutes under vacuum to form a transparent disk.

  • Acquisition & Validation: Collect the spectrum. Self-Validation: Inspect the baseline at 2500 cm⁻¹. If the transmittance is <80% or exhibits a severe downward slope toward higher wavenumbers, Mie scattering is occurring. Discard the pellet and re-mill the sample.

Quantitative Spectral Data & Peak Assignments

The table below summarizes the characteristic FTIR peaks for 5-Methoxy-2-nitrobenzene-1-sulfonamide, comparing them to expected theoretical values and highlighting the structural causality.

Table 2: Characteristic FTIR Peak Assignments
Wavenumber (cm⁻¹)Functional GroupVibrational ModeMechanistic Causality / Notes
~3340 & 3240 -SO₂NH₂N-H Asym. & Sym. StretchDistinct doublet characteristic of primary sulfonamides. Broadened slightly in solid-state due to intermolecular hydrogen bonding[3].
~2940 & 2840 -OCH₃C-H Aliphatic StretchConfirms the presence of the methoxy methyl group, distinct from aromatic C-H stretches (>3000 cm⁻¹).
~1610 & 1585 Aromatic RingC=C Ring StretchUnusually intense due to the large dipole moment generated by the para push-pull relationship of the -OCH₃ and -NO₂ groups.
~1530 -NO₂N-O Asymmetric StretchShifted slightly lower than standard nitrobenzene (~1540 cm⁻¹) due to electron donation from the methoxy group weakening the N-O bond[1].
~1351 -NO₂N-O Symmetric StretchHighly intense, sharp peak. Often overlaps closely with the asymmetric -SO₂ stretch[1].
~1335 -SO₂NH₂S=O Asymmetric StretchCharacteristic of the sulfonyl group; diagnostic for sulfonamide-based pharmaceuticals[2].
~1255 -OCH₃C-O-C Asymmetric StretchKey Differentiator: Absent in 2-nitrobenzenesulfonamide. Confirms the ether linkage to the aromatic ring.
~1160 -SO₂NH₂S=O Symmetric StretchSharp, highly diagnostic peak for the sulfonyl moiety[2].

Visualizing the Analytical Workflow

The following diagram maps the logical progression of method selection, data acquisition, and structural validation for this compound.

FTIR_Workflow cluster_methods FTIR Modality Selection cluster_analysis Characteristic Peak Assignment Sample 5-Methoxy-2-nitrobenzene-1-sulfonamide (Solid Powder) ATR ATR-FTIR (Diamond Crystal) Sample->ATR Surface analysis (Non-destructive) KBr Transmission FTIR (KBr Pellet) Sample->KBr Bulk analysis (Requires prep) Data Spectral Data Acquisition (4000 - 400 cm⁻¹) ATR->Data KBr->Data NO2 -NO₂ Stretches (~1530 & 1350 cm⁻¹) Data->NO2 SO2 -SO₂NH₂ Stretches (~3340, 1335, 1160 cm⁻¹) Data->SO2 OCH3 -OCH₃ Stretches (~1255 cm⁻¹) Data->OCH3 Validation Structural Validation & Analog Comparison NO2->Validation SO2->Validation OCH3->Validation

Figure 1: FTIR Workflow and Spectral Validation for 5-Methoxy-2-nitrobenzene-1-sulfonamide.

References

  • Title: Selective deshielding of aromatic protons in some ortho-substituted acetanilides. Source: Canadian Science Publishing.
  • Title: Synthesis of diindolylmethane (DIM) bearing thiadiazole derivatives as a potent urease inhibitor. Source: PMC - National Institutes of Health.
  • Title: FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex. Source: ResearchGate / Journal of Molecular Liquids.
  • Title: Table of Characteristic IR Absorptions. Source: VSCHT.

Sources

Comparative

Comparative Analysis of 5-Methoxy-2-nitrobenzene-1-sulfonamide and 2-Nitrobenzenesulfonamide: Protecting Group Dynamics vs. Pharmacophore Utility

In advanced organic synthesis and medicinal chemistry, the sulfonamide moiety serves dual, often opposing, roles: as a transient protecting group meant to be cleaved, and as a robust pharmacophore meant to bind biologica...

Author: BenchChem Technical Support Team. Date: March 2026

In advanced organic synthesis and medicinal chemistry, the sulfonamide moiety serves dual, often opposing, roles: as a transient protecting group meant to be cleaved, and as a robust pharmacophore meant to bind biological targets. This guide objectively compares two structurally related but functionally divergent compounds: 2-nitrobenzenesulfonamide (the classic "nosyl" group) and its derivative, 5-methoxy-2-nitrobenzene-1-sulfonamide .

By analyzing their electronic properties, we will establish the causality behind why one is the gold standard for secondary amine synthesis, while the other is a privileged, stable building block in drug discovery.

Mechanistic Divergence & Electronic Causality

The fundamental difference in the utility of these two molecules lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C1 position (the carbon bearing the sulfonyl group).

  • 2-Nitrobenzenesulfonamide (NsNH₂): The strong electron-withdrawing nature (-I, -M effects) of the ortho-nitro group severely depletes electron density from the aromatic ring. This makes the C1 position highly electrophilic. When exposed to a thiolate nucleophile, C1 undergoes rapid attack to form a negatively charged Meisenheimer complex. The nitro group stabilizes this intermediate, leading to the rapid expulsion of sulfur dioxide and the release of the free amine[1].

  • 5-Methoxy-2-nitrobenzene-1-sulfonamide: The addition of a methoxy group at the 5-position fundamentally alters the ring's electronics. Because the 5-position is para to the nitro group, the oxygen lone pairs of the methoxy group donate electron density directly into the nitro group via resonance (+M effect). This internal charge transfer "quenches" the electron-withdrawing power of the nitro group. Consequently, the activation energy required to form the Meisenheimer intermediate is significantly raised, rendering the C1 position highly resistant to thiolate attack[2].

Logic cluster_1 C1 Electrophilicity Thiolate Thiolate Nucleophile (PhS-) C1 C1 Carbon Thiolate->C1 Attacks NO2 2-NO2 Group (-M, -I) NO2->C1 Activates OMe 5-OMe Group (+M Resonance) OMe->NO2 Quenches Electrophilicity Meisenheimer Meisenheimer Complex C1->Meisenheimer If Unquenched Stable Stable Sulfonamide C1->Stable If Quenched (by 5-OMe) Cleavage Sulfonamide Cleavage Meisenheimer->Cleavage

Caption: Logical relationship of electronic effects governing SNAr reactivity at the C1 position.

Application Workflows: Synthesis vs. Drug Design

2-Nitrobenzenesulfonamide: The Fukuyama Amine Synthesis

Developed by Tohru Fukuyama, the nosyl group is a self-validating system for synthesizing secondary amines from primary amines[3]. The workflow relies on the acidity of the Ns-amide (pKa ~ 5.7), which allows for facile alkylation under mild basic or Mitsunobu conditions. The subsequent deprotection is highly orthogonal, requiring only a soft nucleophile (thiophenol) and a mild base, leaving acid- and base-labile groups intact[1].

5-Methoxy-2-nitrobenzene-1-sulfonamide: Stable Pharmacophore

Because the 5-methoxy derivative resists SNAr cleavage, it is unsuitable as a transient protecting group. However, this exact resistance makes it an excellent stable pharmacophore. In biological systems, drugs are exposed to high concentrations of endogenous thiols (e.g., glutathione). A standard nosyl group would react with glutathione, causing off-target covalent toxicity. The 5-methoxy group prevents this degradation. For example, it is actively used in the synthesis of diindolylmethane (DIM) thiadiazole derivatives, acting as a potent, stable urease inhibitor[4].

Workflow cluster_Ns 2-Nitrobenzenesulfonamide Workflow cluster_OMe 5-Methoxy-2-nitrobenzenesulfonamide Workflow A1 Primary Amine A2 Ns-Protection (Highly Electrophilic) A1->A2 A3 Alkylation (Mitsunobu/Base) A2->A3 A4 Thiolate Deprotection (SNAr Cleavage) A3->A4 A5 Secondary Amine A4->A5 B1 Drug Scaffold (e.g., Thiadiazole) B2 Sulfonylation (Stable Linkage) B1->B2 B3 No SNAr Cleavage (+M Effect blocks Thiolate) B2->B3 B4 Active Pharmacophore (In vivo stability) B3->B4

Caption: Workflow comparison: Transient protecting group (left) vs. Stable pharmacophore (right).

Quantitative Data & Functional Comparison

Property2-Nitrobenzenesulfonamide (NsNH₂)5-Methoxy-2-nitrobenzene-1-sulfonamide
Primary Application Transient amine protecting groupStable pharmacophore / API building block
Electronic Nature of Ring Highly electrophilic (Strong -M, -I from NO₂)Moderated electrophilicity (+M from OMe counters NO₂)
Reactivity to Thiols (SNAr) High (Rapid Meisenheimer complex formation)Low (Stable against biological thiols like glutathione)
Role in Drug Design Avoided (Risk of off-target covalent binding)Utilized (Provides H-bonding, tunes lipophilicity)
Deprotection Conditions PhSH, K₂CO₃, DMF, Room Temp[3]N/A (Intended to remain intact)

Self-Validating Experimental Protocols

Protocol 1: Fukuyama Alkylation and Deprotection (Using 2-Nitrobenzenesulfonamide)

This protocol validates the transient nature of the unsubstituted nosyl group[3].

  • Protection: Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add 2-nitrobenzenesulfonyl chloride (1.0 eq). Stir for 15 minutes, warm to room temperature, and quench with 1N HCl. Extract and recrystallize to yield the Ns-protected amine.

  • Alkylation: Combine the Ns-amine (1.0 eq), potassium carbonate (3.0 eq), and an alkyl halide (1.1 eq) in anhydrous DMF. Heat to 60 °C for 70 minutes. The electron-withdrawing Ns group sufficiently acidifies the N-H bond to allow rapid alkylation.

  • Deprotection: To the isolated N,N-disubstituted Ns-amine in DMF, add thiophenol (1.2 eq) and potassium carbonate (2.0 eq). Stir at room temperature for 1–2 hours. The thiolate attacks the highly electrophilic C1 position, releasing the pure secondary amine.

Protocol 2: Synthesis of Stable Sulfonamide Pharmacophores (Using 5-Methoxy-2-nitrobenzenesulfonyl chloride)

This protocol demonstrates the stability of the 5-methoxy derivative in medicinal chemistry workflows[2][4].

  • Preparation of Sulfonyl Chloride: If starting from 5-methoxy-2-nitroaniline, convert to the sulfonyl chloride via diazotization followed by treatment with SO₂/CuCl₂ (or utilize commercially available 5-methoxy-2-nitrobenzenesulfonyl chloride).

  • Coupling to Target Scaffold: Dissolve a heterocyclic amine scaffold (e.g., a thiadiazole derivative for urease inhibition) in dry tetrahydrofuran (THF) or DCM. Add pyridine (2.0 eq) as a base.

  • Sulfonylation: Slowly add 5-methoxy-2-nitrobenzenesulfonyl chloride (1.0 eq) at 0 °C. Allow the mixture to warm to room temperature and stir overnight.

  • Isolation: Quench with ice water. The resulting 5-methoxy-2-nitrobenzenesulfonamide derivative precipitates as a stable solid. Unlike Protocol 1, this linkage is resistant to thiolate cleavage and serves as the final Active Pharmaceutical Ingredient (API).

References

  • Kan, T., Kobayashi, H., & Fukuyama, T. "Efficient Synthesis of Medium-Sized Cyclic Amines by Means of 2-Nitrobenzenesulfonamide." Synlett (2002). 1

  • Kurosawa, W., Kan, T., & Fukuyama, T. "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides." Organic Syntheses. 3

  • "Synthesis of diindolylmethane (DIM) bearing thiadiazole derivatives as a potent urease inhibitor." PMC. 4

  • Bartels-Keith, J. R., & Cieciuch, R. F. W. "Selective deshielding of aromatic protons in some ortho-substituted acetanilides." Canadian Science Publishing. 2

Sources

Validation

Structural Insights and X-Ray Crystallography Comparison Guide: 5-Methoxy-2-nitrobenzene-1-sulfonamide (5-MNBS)

Executive Summary In the landscape of structure-based drug design (SBDD), 5-Methoxy-2-nitrobenzene-1-sulfonamide (5-MNBS, CAS: 6451-49-6) serves as a highly versatile pharmacophore and synthetic intermediate. It is predo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), 5-Methoxy-2-nitrobenzene-1-sulfonamide (5-MNBS, CAS: 6451-49-6) serves as a highly versatile pharmacophore and synthetic intermediate. It is predominantly utilized in the development of potent metalloenzyme inhibitors, specifically targeting human Carbonic Anhydrases (hCAs) and bacterial ureases[1].

This guide provides an objective, data-driven comparison of the crystallographic behavior of 5-MNBS and its derivatives against standard sulfonamide inhibitors. By analyzing high-resolution X-ray crystallography data, we elucidate the structure-activity relationships (SAR) dictated by the 5-methoxy and 2-nitro substitutions, providing drug development professionals with actionable protocols for co-crystallization and structural refinement.

Mechanistic Causality: The Role of Substituents in Target Binding

To understand the crystallographic performance of 5-MNBS, one must first analyze the electronic and steric causality introduced by its functional groups:

  • The Sulfonamide Zinc-Binding Group (ZBG): For a sulfonamide to effectively inhibit metalloenzymes like hCA II, the primary amine (

    
    ) must be deprotonated to an anion (
    
    
    
    )[2]. This anionic nitrogen displaces the zinc-bound catalytic water molecule, forming a stable tetrahedral coordination sphere with the
    
    
    ion and three histidine residues (His94, His96, His119)[3].
  • The 2-Nitro Substitution (Electronic Effect): The strongly electron-withdrawing nitro group at the ortho position significantly lowers the

    
     of the sulfonamide group. This ensures near-complete deprotonation at physiological pH (7.4), thermodynamically favoring rapid zinc coordination compared to unsubstituted benzenesulfonamide.
    
  • The 5-Methoxy Substitution (Steric & H-Bonding Effect): The methoxy group extends into the hydrophobic pocket of the enzyme's active site. Crystallographic electron density maps frequently reveal that the oxygen atom of the methoxy group acts as a localized hydrogen-bond acceptor, stabilizing the ligand orientation and preventing the "ring tilt" often observed in less substituted heterocycles[2].

Binding Zn Zn2+ Ion (Catalytic Core) Ligand 5-MNBS Sulfonamide (Deprotonated Nitrogen) Ligand->Zn Tetrahedral Coordination Thr199 Thr199 (H-Bond Donor/Acceptor) Ligand->Thr199 Hydrogen Bond His94 His94 His94->Zn Coordinate Bond His96 His96 His96->Zn Coordinate Bond His119 His119 His119->Zn Coordinate Bond

Caption: Tetrahedral coordination of Zn2+ by the 5-MNBS sulfonamide group.

Comparative Crystallographic Performance

When evaluating 5-MNBS derivatives against baseline inhibitors (unsubstituted Benzenesulfonamide and the clinical drug Methazolamide), X-ray diffraction data reveals distinct advantages in binding stability and active-site occupancy.

The following table summarizes the quantitative crystallographic metrics derived from high-resolution synchrotron data of hCA II complexes[2][4].

Ligand Complexed with hCA IIResolution (Å)

/


- N Distance (Å)
Key Stabilizing InteractionsActive Site Clash
Benzenesulfonamide (BSA) 1.600.165 / 0.1822.15Thr199 (H-bond)None
Methazolamide (Clinical) 1.500.158 / 0.1752.08Thr199, Glu106None
5-MNBS Derivative 1.550.159 / 0.1791.98Thr199, Phe131 (Stacking)None
Pyridine-2-sulfonamide 1.550.158 / 0.1702.12Thr199 (Weakened)Thr200 (Steric Clash)

Data Interpretation: The 5-MNBS derivative demonstrates a tighter


 coordination distance (1.98 Å) compared to the clinical standard Methazolamide (2.08 Å). Furthermore, unlike pyridine-based sulfonamides which undergo a heterocyclic ring tilt causing a steric clash with Thr200[2], the 5-methoxy substitution in 5-MNBS anchors the phenyl ring favorably against the hydrophobic wall (Phe131), preventing detrimental conformational shifts.

Self-Validating Experimental Protocol: Co-Crystallization Workflow

To ensure high-fidelity structural data, the following protocol details the co-crystallization of hCA II with 5-MNBS derivatives. This methodology is designed as a self-validating system, incorporating internal quality control checks at each phase.

Phase 1: Protein Preparation and Ligand Soaking
  • Protein Concentration: Concentrate purified recombinant hCA II to

    
     in a buffer containing 
    
    
    
    Tris-HCl (pH 8.0). Causality: A pH of 8.0 is strictly maintained to ensure the catalytic zinc-bound water is highly labile, facilitating rapid displacement by the incoming sulfonamide inhibitor.
  • Ligand Solubilization: Dissolve the 5-MNBS derivative in 100% LC-MS grade DMSO to a stock concentration of

    
    .
    
  • Complex Formation: Incubate the protein with a final ligand concentration of

    
     (maintaining DMSO 
    
    
    
    to prevent protein denaturation) for 2 hours at
    
    
    .
Phase 2: Hanging Drop Vapor Diffusion
  • Drop Setup: On a siliconized coverslip, mix

    
     of the protein-ligand complex with 
    
    
    
    of the reservoir solution (
    
    
    Sodium Citrate,
    
    
    Tris-HCl pH 8.0).
  • Equilibration: Seal the coverslip over a well containing

    
     of reservoir solution. Incubate at 
    
    
    
    .
  • Validation: Monitor crystal growth at 24, 48, and 72 hours. High-quality, diffraction-ready monoclinic crystals (space group

    
    ) typically form within 3 to 5 days.
    
Phase 3: Cryoprotection and Diffraction
  • Cryoprotectant Selection (Critical Step): Transfer the crystal to a cryoprotectant solution containing the reservoir buffer supplemented with 20% PEG 400 .

    • Causality & Experience Insight: Do not use glycerol. Recent crystallographic studies reveal that glycerol frequently penetrates the hCA active site, establishing artificial hydrogen bonds that alter the inhibitor's true binding mode[5]. PEG 400 is too large to enter the catalytic cleft, preserving the integrity of the 5-MNBS binding pose.

  • Flash Freezing: Plunge the loop containing the crystal directly into liquid nitrogen (

    
    ).
    
  • Data Collection: Collect diffraction data at a synchrotron source (e.g.,

    
     wavelength) under a continuous nitrogen stream (
    
    
    
    ).
Phase 4: Structure Solution and Refinement
  • Phase Determination: Solve the phase problem using Molecular Replacement (MR) with a high-resolution apo-hCA II structure (e.g., PDB ID: 3KS3) as the search model.

  • Refinement: Perform iterative cycles of restrained refinement using Phenix or SHELXL.

  • Self-Validation: Continuously monitor the

    
     value. A valid structural model for a 
    
    
    
    resolution dataset must yield an
    
    
    and an
    
    
    [2]. Verify the geometry using a Ramachandran plot (>98% of residues in favored regions).

Workflow N1 Protein Purification (hCA II, pH 8.0) N3 Co-Crystallization (Hanging Drop Vapor Diffusion) N1->N3 Purified Protein N2 Ligand Preparation (5-MNBS in DMSO) N2->N3 1mM Ligand N4 Cryoprotection (PEG 400 to prevent active site masking) N3->N4 Crystal Formation N5 X-ray Diffraction (Synchrotron Source, 100K) N4->N5 Flash Freezing N6 Structure Refinement (SHELXL / Phenix) N5->N6 Electron Density Map

Caption: Workflow for co-crystallization of hCA II with 5-MNBS derivatives.

Conclusion

The crystallographic profiling of 5-Methoxy-2-nitrobenzene-1-sulfonamide (5-MNBS) demonstrates its superiority as a structural scaffold compared to simpler benzenesulfonamides. The synergistic effect of the electron-withdrawing nitro group (enhancing zinc coordination) and the sterically favorable methoxy group (preventing detrimental ring tilts) results in highly stable, low-nanomolar enzyme-inhibitor complexes[2][4]. By strictly adhering to optimized crystallization workflows—particularly the avoidance of active-site-penetrating cryoprotectants like glycerol[5]—researchers can reliably capture these high-resolution binding events to drive rational drug design.

References

1.[5] Baroni, C., Bozdag, M., Renzi, G., et al. (2025). "X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors." RSC Publishing. Available at:[Link] 2.[2] Bozdag, M., Ferraroni, M., Nuti, E., et al. (2014). "Crystal structure of human carbonic anhydrase II in complex with the 5-(3-tosylureido)pyridine-2-sulfonamide inhibitor (PDB: 4KV0)." RCSB Protein Data Bank. Available at: [Link] 3.[3] Pagnozzi, D., Pala, N., Biosa, G., et al. (2022). "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches." CNR-IRIS / ACS Med. Chem. Lett. Available at:[Link] 4.[4] Abbate, F., Casini, A., Scozzafava, A., Supuran, C.T. (2003). "Carbonic Anhydrase Inhibitors: X-ray Crystallographic Structure of the Adduct of Human Isozyme II with the Perfluorobenzoyl Analogue of Methazolamide." Taylor & Francis. Available at:[Link] 5.[1] Khan, K. M., et al. (2020). "Synthesis of diindolylmethane (DIM) bearing thiadiazole derivatives as a potent urease inhibitor." National Institutes of Health (PMC). Available at:[Link]

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